molecular formula C30H22 B11971340 m-Terphenyl, 2,2''-diphenyl- CAS No. 5660-37-7

m-Terphenyl, 2,2''-diphenyl-

Cat. No.: B11971340
CAS No.: 5660-37-7
M. Wt: 382.5 g/mol
InChI Key: PJHQBYBCLZCZNF-UHFFFAOYSA-N
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Description

m-Terphenyl, 2,2’'-diphenyl-: is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions1,3-diphenylbenzene . This compound is part of the terphenyl family, which includes ortho-terphenyl, meta-terphenyl, and para-terphenyl. The extensive pi-conjugated system of m-Terphenyl, 2,2’'-diphenyl- gives it a range of optical properties and makes it useful in various applications .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

m-Terphenyl undergoes electrophilic substitution at positions activated by its electron-rich aromatic system. Competition experiments with benzoyl peroxide as a phenyl radical generator demonstrate its relative reactivity compared to biphenyl and o-terphenyl :

CompoundRelative Reactivity (vs. Biphenyl)Partial Rate Factors (Ortho/Meta/Para)
Biphenyl1.001.0/1.0/1.0
o-Terphenyl1.40 ± 0.081.5/0.9/1.2
m-Terphenyl 1.66 ± 0.101.8/1.1/1.3

The higher reactivity of m-terphenyl arises from reduced steric hindrance at meta positions compared to ortho-substituted analogs. Resonance stabilization further directs radical attack to the para position of the central benzene ring .

Grignard Reagent-Mediated Coupling

A one-pot synthesis of m-terphenyl-2'-carbaldehydes involves reacting aryl Grignard reagents with 1,3-dichloroiodobenzene, followed by quenching with ethyl formate :

Reaction Mechanism :

  • Step 1 : Nucleophilic attack by aryl magnesium bromide on 1,3-dichloroiodobenzene.

  • Step 2 : Iodine displacement and subsequent coupling with a second aryl Grignard reagent.

  • Step 3 : Electrophilic formylation with ethyl formate.

Substrate Scope and Yields :

Aryl Group (R)Product Yield (%)
Phenyl81
4-Methylphenyl78
4-Methoxyphenyl75

This method constructs three C–C bonds in a single pot, offering a scalable route to functionalized m-terphenyl derivatives.

Ligand-Mediated Coordination Reactions

m-Terphenyl acts as a stabilizing ligand for low-valent main-group and transition-metal complexes:

Germylene and Stannylene Insertion

  • Germylene (Ge) : Reacts with water to form Ge(IV) insertion product (Ar)₂Ge(H)OH via catalytic O–H bond activation (second H₂O molecule lowers activation energy) .

  • Stannylene (Sn) : Forms Sn(II) hydroxo-bridged dimer {ArSn(μ-OH)}₂ through σ-bond metathesis, avoiding oxidative addition .

Key Mechanistic Differences :

ParameterGermyleneStannylene
Oxidation State+IV+II
PathwayInsertion with H₂O catalysisσ-Bond metathesis
SolventTHFEt₂O

Ring Transformation Reactions

m-Terphenyl derivatives are synthesized via carbanion-induced ring-opening of 2H-pyran-2-ones. For example, reacting 6-aryl-2H-pyran-2-ones with propiophenone yields m-terphenyls through :

  • Carbanion attack at the C6 position.

  • Intramolecular cyclization and CO₂ elimination.

  • Aromatization via dehydration.

Advantages :

  • No metal catalysts required.

  • Functional group tolerance (electron-withdrawing/donating substituents).

Radical Stabilization and Steric Shielding

The meta-substituted phenyl groups create a shielded environment, enabling stabilization of reactive species:

  • Phosphorus-Phosphorus Double Bonds : Bulky m-terphenyl ligands prevent dimerization, isolating ArP=PAr species .

  • Gallium-Gallium Triple Bonds : m-Terphenyl ligands stabilize Ga≡Ga motifs via steric protection and electronic delocalization .

Comparative Reactivity in Cross-Coupling

Pd-catalyzed Suzuki-Miyaura coupling of m-terphenyl boronic acids with polyhalogenated arenes demonstrates higher yields (75–85%) compared to o- or p-terphenyl analogs due to reduced steric clash .

Scientific Research Applications

Organometallic Chemistry

Steric Stabilization
m-Terphenyl compounds are extensively used as ligands in organometallic chemistry due to their ability to provide steric hindrance. This property is particularly useful in stabilizing reactive metal complexes. For instance, m-terphenyl ligands have been instrumental in stabilizing heavier carbene analogues such as bismuthenium and stibenium ions, which are crucial for advancing main group chemistry .

Paramagnetic Organometallic Compounds
The steric bulk of m-terphenyl allows for the synthesis of paramagnetic organometallic compounds. These compounds exhibit varied reactivity with small molecules like ammonia and carbon dioxide, facilitating new pathways in chemical synthesis .

Application AreaExample Use CaseResult/Outcome
Stabilization of IonsBismuthenium and Stibenium ionsEnabled formation of stable carbene analogues
Paramagnetic CompoundsMain group-metal aryl complexesEnhanced reactivity with small molecules

Biological Applications

Recent studies have highlighted the potential biological activities of terphenyl derivatives. For instance, functionalized terphenyl compounds have been synthesized that exhibit significant antimicrobial and antioxidant properties. In vitro tests demonstrated that several derivatives showed potent activity against various microbial strains and displayed considerable antioxidant capabilities .

Case Study: Antimicrobial Activity
A study synthesized new functionalized terphenyl derivatives which were screened for antimicrobial properties. The findings indicated that many of these compounds exhibited significant antimicrobial activity, suggesting their potential use as therapeutic agents .

Compound TypeActivity TypeIC50 Value (µM)
Functionalized TerphenylAntimicrobialVaries (up to 1.26)
Functionalized TerphenylAntioxidantSignificant DPPH scavenging activity

Sensor Technology

m-Terphenyl has emerged as a versatile fluorescent molecular sensor. Its ability to monitor hybrid polymerization processes in real-time has been demonstrated through fluorescence spectroscopy studies. The fluorescence emission peaks vary based on the substituents on the terphenyl structure, indicating its sensitivity to environmental changes .

Fluorescence Characteristics
The fluorescence spectra of m-terphenyl derivatives are significantly influenced by substituents, making them suitable for various sensing applications. For example, unsubstituted m-terphenyl emits light in the range of 390–550 nm, which can be tuned by modifying the molecular structure .

Sensor TypeEmission Range (nm)Sensitivity to Substituents
Unsubstituted m-Terphenyl390–550High
Substituted Derivatives390–700Variable

Materials Science

In materials science, m-terphenyl compounds are utilized in the production of organic magnetic materials and liquid crystal displays (LCDs). The unique structural properties allow for the development of advanced materials with specific optical and electronic characteristics.

Liquid Crystal Applications
The derivatives of m-terphenyl serve as essential components in liquid crystal technology due to their ability to influence the optical properties of the resulting materials. This application is critical for developing high-performance displays used in electronics .

Application AreaMaterial TypeKey Properties
Liquid CrystalsLCDsEnhanced optical performance
Organic Magnetic MaterialsVarious compositesUnique magnetic properties

Properties

CAS No.

5660-37-7

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

1,3-bis(2-phenylphenyl)benzene

InChI

InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H

InChI Key

PJHQBYBCLZCZNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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